Bienvenue dans la boutique en ligne BenchChem!

EPIC-0628

Glioblastoma Cell viability Dose-response

EPIC-0628 is a rationally designed small-molecule inhibitor that selectively disrupts the protein-protein interaction between the long non-coding RNA HOTAIR and the PRC2 catalytic subunit EZH2. Developed through iterative medicinal chemistry optimization from earlier-generation leads (AC1NOD4Q, AQB, EPIC-0412), EPIC-0628 represents the most advanced HOTAIR-EZH2 antagonist reported to date, with a dual mechanism that simultaneously promotes ATF3 expression and suppresses DNA damage repair pathways in glioblastoma (GBM).

Molecular Formula C20H17F4N3O
Molecular Weight 391.4 g/mol
Cat. No. B15585553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPIC-0628
Molecular FormulaC20H17F4N3O
Molecular Weight391.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H17F4N3O/c21-14-4-6-15(7-5-14)28-16-3-1-2-13(10-16)12-27-18-11-25-9-8-17(18)19(26-27)20(22,23)24/h1-7,10,25H,8-9,11-12H2
InChIKeyLMXOJEUTETZQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

EPIC-0628 HOTAIR-EZH2 Interaction Inhibitor for Glioblastoma Combination Therapy Research


EPIC-0628 is a rationally designed small-molecule inhibitor that selectively disrupts the protein-protein interaction between the long non-coding RNA HOTAIR and the PRC2 catalytic subunit EZH2 [1]. Developed through iterative medicinal chemistry optimization from earlier-generation leads (AC1NOD4Q, AQB, EPIC-0412), EPIC-0628 represents the most advanced HOTAIR-EZH2 antagonist reported to date, with a dual mechanism that simultaneously promotes ATF3 expression and suppresses DNA damage repair pathways in glioblastoma (GBM) [1].

Why EPIC-0628 Cannot Be Substituted by Other HOTAIR-EZH2 or EZH2 Catalytic Inhibitors


HOTAIR-EZH2 interaction inhibitors are not functionally interchangeable. EPIC-0628 targets the lncRNA-protein scaffold interface, not EZH2 catalytic activity, meaning it does not globally suppress PRC2-mediated H3K27 trimethylation but rather disrupts a specific gene-regulatory complex [1]. Earlier-generation compounds in the same series (AC1NOD4Q, AQB, EPIC-0412) differ in potency, target-gene repertoires, and DNA repair pathway engagement [2][3]. EPIC-0307, another lncRNA-EZH2 disruptor, targets the PRADX-EZH2 interaction—a structurally and functionally distinct lncRNA scaffold—resulting in different downstream effector profiles [4]. Direct EZH2 catalytic inhibitors (e.g., GSK126, EPZ-6438/tazemetostat) silence all PRC2 target genes indiscriminately and fail to recapitulate the ATF3-mediated MGMT silencing that is critical for TMZ sensitization in GBM [1]. These mechanistic divergences make EPIC-0628 the only compound in its class documented to simultaneously silence MGMT via ATF3 upregulation, impair homologous recombination through the ATF3-p38-E2F1 axis, and induce CDKN1A-mediated cell cycle arrest [1].

Quantitative Head-to-Head and Cross-Study Comparative Evidence for EPIC-0628


EPIC-0628 Achieves Single-Agent GBM Cell Growth Inhibition at Micromolar Concentrations

EPIC-0628 reduces GBM cell survival in a dose-dependent manner. At 20 µM for 48 hours, EPIC-0628 arrests the U87 GBM cell cycle in the G1 phase [1]. The earlier-generation compound EPIC-0412 showed an IC50 of approximately 20 µM across GBM cell lines, while the second-generation lead AQB exhibited an IC50 approximately four-fold higher (~80 µM) [2]. EPIC-0307, targeting the distinct PRADX-EZH2 interaction, displays IC50 values of 12.13–17.69 µM against GBM cell lines . Cross-study comparison indicates that EPIC-0628 achieves comparable or improved cytostatic potency relative to its predecessors, with the critical distinction that its anti-proliferative effect is mechanistically coupled to ATF3-mediated MGMT silencing rather than merely H3K27me3 reduction [1][2].

Glioblastoma Cell viability Dose-response

EPIC-0628 Uniquely Silences MGMT via ATF3-Mediated Promoter Repression

EPIC-0628 upregulates ATF3 expression, which then inhibits the recruitment of p300, p-p65, p-Stat3, and SP1 transcription factors to the MGMT promoter, leading to transcriptional silencing of MGMT [1]. In contrast, EPIC-0412 silences MGMT through a distinct ATF3-p-p65-HDAC1 repressor complex at the MGMT promoter [2], while EPIC-0307 employs an ATF3-pSTAT3-HDAC1 axis [3]. The earlier AC1NOD4Q (ADQ) compound does not engage ATF3-mediated MGMT regulation at all, instead impairing H3K27 trimethylation of NLK [4]. This represents a qualitative mechanistic differentiation: EPIC-0628 is the only compound in the series documented to simultaneously block p300, p-p65, p-Stat3, and SP1—four independent transcriptional activators of MGMT—resulting in more comprehensive MGMT suppression [1].

MGMT silencing ATF3 transcription factor Epigenetic regulation

EPIC-0628 Impairs Homologous Recombination Repair Through the ATF3-p38-E2F1 Pathway

EPIC-0628 suppresses the ATF3-p38-E2F1 DNA damage repair (DDR) pathway, thereby impairing DNA double-strand break repair via homologous recombination (HR) [1]. This is a distinct DDR targeting mechanism compared to EPIC-0412, which impairs DNA repair through the p21-E2F1 axis [2]. EPIC-0307, in contrast, downregulates TMZ-induced DNA damage repair responses through a different regulatory cascade involving P21 and PUMA [3]. The first-generation AC1NOD4Q lacks any documented DNA repair pathway modulation [4]. Quantitatively, the combination of EPIC-0628 with TMZ enhances TMZ efficacy in both in vitro and in vivo GBM models, with the mechanistic basis being the simultaneous suppression of HR repair and MGMT-mediated de-methylation [1].

DNA damage repair Homologous recombination ATF3-p38-E2F1 axis

EPIC-0628 Induces G1 Cell Cycle Arrest via CDKN1A (p21) Upregulation

EPIC-0628 treatment (20 µM, 48 h) induces G1 phase cell cycle arrest in U87 GBM cells through upregulation of CDKN1A (p21) expression [1]. EPIC-0412 similarly upregulates CDKN1A and additionally induces BBC3 (PUMA) expression, causing both cell cycle arrest and apoptosis [2]. EPIC-0307 upregulates P21 and PUMA through PRADX-EZH2 disruption . Quantitative comparison reveals that EPIC-0628 achieves G1 arrest at concentrations (20 µM) that are comparable to the IC50 values of EPIC-0412 (~20 µM) and within the range of EPIC-0307 (12–18 µM), but the HOTAIR-EZH2 targeting of EPIC-0628 results in H3K27me3 reduction that is reported to be consistent with or superior to the effect of AQB [1][2].

Cell cycle arrest CDKN1A/p21 GBM proliferation

EPIC-0628 Enhances Temozolomide Efficacy in In Vitro and In Vivo GBM Models

The EPIC-0628 primary study demonstrates that EPIC-0628 combined with temozolomide (TMZ) enhances TMZ efficacy in both in vitro and in vivo GBM models [1]. EPIC-0412 similarly restores TMZ sensitivity in GBM in vivo experiments through the p21-E2F1 and ATF3-p-p65-MGMT axes [2]. EPIC-0307 exhibits synergistic inhibitory effects on GBM when combined with TMZ, also validated in vivo [3]. A key mechanistic distinction is that EPIC-0628 simultaneously impairs both MGMT-mediated O6-methylguanine repair and HR-mediated DNA double-strand break repair via the ATF3-p38-E2F1 pathway, while EPIC-0412 acts on p21-E2F1 DDR and EPIC-0307 on P21/PUMA cascades [1][2][3]. All three compounds demonstrate TMZ synergy in vivo; however, EPIC-0628 is the only compound documented to couple HOTAIR-EZH2 disruption with ATF3-mediated blockade of four MGMT transcriptional activators (p300, p-p65, p-Stat3, SP1) [1].

Temozolomide sensitization Combination therapy In vivo GBM model

Optimal Research Application Scenarios for EPIC-0628 Based on Evidence


TMZ Resistance Mechanism Studies in MGMT-Positive GBM Models

EPIC-0628 is the tool compound of choice for dissecting TMZ resistance mechanisms in MGMT-positive glioblastoma, as it uniquely silences MGMT expression through ATF3-mediated inhibition of four independent transcriptional activators (p300, p-p65, p-Stat3, SP1) [1]. This broad promoter-level blockade provides a more comprehensive MGMT suppression model than EPIC-0412 or EPIC-0307, which each engage only two transcriptional regulators [2][3].

Homologous Recombination Repair Pathway Dissection in GBM

For studies requiring specific interrogation of the homologous recombination (HR) DNA repair pathway in GBM, EPIC-0628 offers a unique pharmacological probe targeting the ATF3-p38-E2F1 axis [1]. This is mechanistically distinct from the p21-E2F1 targeting of EPIC-0412 and the P21/PUMA cascade of EPIC-0307, enabling pathway-specific experimental designs that cannot be achieved with other HOTAIR-EZH2 or PRADX-EZH2 inhibitors [2][3].

Cytostatic vs. Cytotoxic Comparative Pharmacology Studies in GBM

EPIC-0628 induces G1 cell cycle arrest through CDKN1A (p21) upregulation without documented BBC3/PUMA-mediated apoptosis [1]. This cytostatic profile contrasts with EPIC-0412 and EPIC-0307, which induce both cell cycle arrest (via p21) and apoptosis (via PUMA) [2][3]. EPIC-0628 is therefore the preferred compound for experiments requiring reversible growth arrest without confounding apoptotic cell death.

In Vivo GBM Xenograft Combination Therapy Studies

EPIC-0628 has demonstrated enhancement of TMZ efficacy in intracranial GBM xenograft models in vivo [1]. For preclinical studies testing combination strategies that require simultaneous MGMT silencing and HR repair impairment through a single agent, EPIC-0628 provides a more comprehensive mechanistic coverage than EPIC-0412 or EPIC-0307, which each target fewer DNA repair and MGMT regulatory nodes [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for EPIC-0628

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.